molecular formula C19H25FN2 B15166192 N'-[2-(4-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine CAS No. 627519-19-1

N'-[2-(4-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine

Cat. No.: B15166192
CAS No.: 627519-19-1
M. Wt: 300.4 g/mol
InChI Key: VMEBOLYZCSKXCX-UHFFFAOYSA-N
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Description

N’-[2-(4-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine is a chemical compound with the molecular formula C20H25FN2. It is characterized by the presence of a fluorophenyl group and a phenylpropyl group attached to an ethane-1,2-diamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine typically involves the reaction of 4-fluorophenylethylamine with 3-phenylpropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-fluorophenylethylamine+3-phenylpropylamineN’-[2-(4-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine\text{4-fluorophenylethylamine} + \text{3-phenylpropylamine} \rightarrow \text{N'-[2-(4-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine} 4-fluorophenylethylamine+3-phenylpropylamine→N’-[2-(4-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the isolation of the pure compound .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

Scientific Research Applications

N’-[2-(4-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[2-(4-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being

Properties

CAS No.

627519-19-1

Molecular Formula

C19H25FN2

Molecular Weight

300.4 g/mol

IUPAC Name

N'-[2-(4-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine

InChI

InChI=1S/C19H25FN2/c20-19-10-8-18(9-11-19)12-14-22-16-15-21-13-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-11,21-22H,4,7,12-16H2

InChI Key

VMEBOLYZCSKXCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNCCNCCC2=CC=C(C=C2)F

Origin of Product

United States

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